5-(4-Fluorophenyl)-7-(pentafluoroethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-[5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and is further modified with fluorinated phenyl and oxadiazole groups, enhancing its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole typically involves multi-step organic reactions The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, which is synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-[5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.
Scientific Research Applications
5-[5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-[5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to target proteins, potentially inhibiting their function. This can lead to various biological effects, such as the inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine: Shares the pyrazolo[1,5-a]pyrimidine core but lacks the oxadiazole group.
3-phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the pyrazolo[1,5-a]pyrimidine core and fluorinated phenyl group.
Uniqueness
The uniqueness of 5-[5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole lies in its combination of structural features, which confer enhanced stability, reactivity, and potential biological activity. The presence of both the pyrazolo[1,5-a]pyrimidine core and the oxadiazole ring, along with the fluorinated phenyl group, makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C22H11F6N5O |
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Molecular Weight |
475.3 g/mol |
IUPAC Name |
5-[5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H11F6N5O/c23-14-8-6-12(7-9-14)15-10-17(21(24,25)22(26,27)28)33-18(29-15)11-16(31-33)20-30-19(32-34-20)13-4-2-1-3-5-13/h1-11H |
InChI Key |
AZGXJBZNEQCZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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